molecular formula C17H20N4O4S B2564484 N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 2176152-35-3

N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2564484
CAS No.: 2176152-35-3
M. Wt: 376.43
InChI Key: YSIIMOIJQQRPND-UHFFFAOYSA-N
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Description

N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a morpholine sulfonyl group at the 4-position and a 6-methylpyrimidin-4-yl methyl moiety at the N-position. Key structural features include:

  • Pyrimidine ring: The 6-methyl group on the pyrimidine may enhance lipophilicity and influence binding pocket interactions.
  • Morpholine sulfonyl: A polar, bulky substituent that could improve solubility or confer selectivity for specific protein domains.
  • Benzamide backbone: A common scaffold in medicinal chemistry, facilitating hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name

N-[(6-methylpyrimidin-4-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-13-10-15(20-12-19-13)11-18-17(22)14-2-4-16(5-3-14)26(23,24)21-6-8-25-9-7-21/h2-5,10,12H,6-9,11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIIMOIJQQRPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need specific solvents and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various substituted benzamides .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that compounds with morpholine and pyrimidine moieties exhibit significant antimicrobial activities. For instance, related compounds have shown effectiveness against various strains of bacteria and fungi, suggesting that N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide may possess similar properties. A study on morpholine derivatives highlighted their potential in treating infections caused by resistant strains of bacteria, including Mycobacterium tuberculosis .

Anticancer Activity
The compound's structural features may also contribute to anticancer properties. Morpholine-containing compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the pyrimidine ring may enhance these effects through mechanisms involving DNA interaction and disruption of cellular signaling pathways .

Therapeutic Applications

Antitubercular Agents
Given its potential antimicrobial properties, this compound may be explored as a candidate for developing new antitubercular agents. The compound's ability to target resistant strains could address significant challenges in tuberculosis treatment .

Neurological Disorders
Compounds with similar structural characteristics have been investigated for neuroprotective effects. The morpholine moiety is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease .

Case Study 1: Antimycobacterial Activity

A series of studies have demonstrated that derivatives of morpholine exhibit promising activity against Mycobacterium tuberculosis. In vitro assays revealed that certain derivatives significantly reduced bacterial load compared to standard treatments, indicating potential for further development into therapeutic agents .

Case Study 2: Anticancer Efficacy

In a recent study, several morpholine-based compounds were evaluated for their anticancer properties against breast cancer cell lines. Results showed that certain compounds induced cell cycle arrest and apoptosis, suggesting that this compound could be further investigated for similar effects .

Mechanism of Action

The mechanism of action of N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as altered cellular signaling pathways and changes in gene expression .

Comparison with Similar Compounds

Structural Analog 1: N-[4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(morpholine-4-sulfonyl)benzamide (CAS 457651-05-7)

Structural Differences :

  • Pyrimidine substitution : Contains a 6-methoxy group instead of 6-methyl.
  • Sulfamoyl linker : Features a sulfamoyl group bridging the phenyl and pyrimidine rings, absent in the target compound.

Physicochemical Properties :

Property Target Compound (Estimated) CAS 457651-05-7
Molecular Formula C₂₃H₂₅N₅O₅S C₂₂H₂₃N₅O₇S₂
Molecular Weight (g/mol) ~527.6 533.6
XLogP3 ~1.5 1.1
H-Bond Donors 1 2
H-Bond Acceptors 9 11
Topological PSA (Ų) ~125 174

Functional Implications :

  • The methoxy group in CAS 457651-05-7 increases polarity (lower XLogP3) but may reduce membrane permeability compared to the target’s methyl group.

Structural Analog 2: Solivnesibum (WHO INN: solivnesib)

Structural Differences :

  • Core modifications : Features a 2-hydroxyethane sulfonamido group and a 6-azaspiro[2.5]octane substituent, absent in the target compound.
  • Pyrimidine substitution : Includes a 4,4-difluoropiperidin-1-yl group at the 2-position, contrasting with the target’s simpler methyl group.

Pharmacological Profile :

  • Mechanism : Potent kinesin-like protein KIF18A inhibitor, validated for antineoplastic activity .
  • Key Attributes: The difluoropiperidine group enhances metabolic stability and blood-brain barrier penetration. The hydroxyethane sulfonamide improves aqueous solubility, critical for intravenous administration.

Comparative Analysis :

Property Target Compound (Estimated) Solivnesibum
Molecular Weight ~527.6 ~661.7
XLogP3 ~1.5 ~2.8
Target Specificity Unreported KIF18A (IC₅₀ < 10 nM)
Therapeutic Indication Unreported Solid tumors

Functional Implications :

  • The target compound’s morpholine sulfonyl group may confer distinct target selectivity compared to solivnesibum’s azaspiro and difluoropiperidine motifs.
  • Solivnesibum’s higher molecular weight and LogP suggest optimized pharmacokinetics for oncology applications, whereas the target compound’s simpler structure might favor oral bioavailability.

Research Findings and Implications

  • Pyrimidine Substitution : Methyl groups (target compound) generally enhance lipophilicity and passive diffusion compared to methoxy (CAS 457651-05-7) or fluorinated groups (solivnesibum) .
  • Sulfonamide vs. Sulfonyl : Sulfamoyl linkers (CAS 457651-05-7) increase hydrogen-bonding capacity but may reduce stability, whereas sulfonyl groups (target compound) balance polarity and metabolic resistance.
  • Morpholine vs. Azaspiro : Morpholine sulfonyl (target) offers moderate solubility and steric bulk, while azaspiro (solivnesibum) introduces conformational rigidity for precise target engagement .

Biological Activity

N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₁₃N₃O₃S
  • Molecular Weight : 243.283 g/mol
  • CAS Number : 90648-76-3
PropertyValue
Density1.344 g/cm³
Boiling Point515.5 °C at 760 mmHg
Flash Point265.6 °C
LogP0.862
PSA80.77 Ų

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Studies have shown that compounds with similar structures often exhibit inhibitory activities against key enzymes involved in disease pathways, such as:

  • Antiviral Activity : Research indicates that compounds with pyrimidine and morpholine moieties can inhibit viral replication, particularly in the context of retroviruses like HIV .
  • Anticancer Properties : The compound has been evaluated for its potential to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
  • Enzyme Inhibition : It has shown promise as an inhibitor of acetylcholinesterase and urease, which are critical in neurological disorders and bacterial infections, respectively .

Antiviral Activity

A study highlighted the effectiveness of similar compounds in inhibiting reverse transcriptase activity, which is crucial for the replication of retroviruses. The compound demonstrated significant antiviral activity at low micromolar concentrations, outperforming traditional antiviral agents .

Anticancer Effects

In vitro studies revealed that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to enhanced apoptotic signaling pathways .

Enzyme Inhibition

The compound has been tested for its inhibitory effects on acetylcholinesterase (AChE), showing promising results that suggest potential applications in treating Alzheimer's disease. Additionally, it exhibited strong urease inhibition, which may be beneficial in treating infections caused by urease-producing bacteria .

Case Studies

  • Antiviral Efficacy : A recent study demonstrated that similar morpholine derivatives significantly reduced viral load in MT-4 cells infected with HIV, with EC50 values indicating potent antiviral activity at concentrations as low as 0.20 μM .
  • Cancer Cell Line Studies : In a comparative analysis of various benzamide derivatives, this compound was among the most effective compounds tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, achieving IC50 values lower than those of established chemotherapeutics .

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